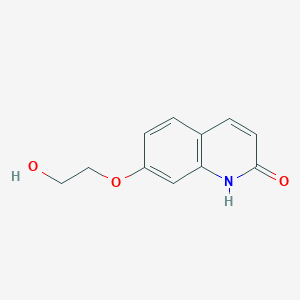
7-(2-hydroxyethoxy)-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-hydroxyethoxy)-1H-quinolin-2-one: is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by the presence of a quinoline ring system with a hydroxyethoxy substituent at the 7-position. Quinolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-hydroxyethoxy)-1H-quinolin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 7-hydroxyquinolin-2-one with ethylene oxide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
7-(2-hydroxyethoxy)-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinone ring to its corresponding hydroquinoline form.
Substitution: The hydroxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include various quinolinone derivatives with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
7-(2-hydroxyethoxy)-1H-quinolin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has shown that quinolinone derivatives possess antimicrobial, antiviral, and anticancer properties, making them potential candidates for drug development.
Industry: The compound is used in the development of materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of 7-(2-hydroxyethoxy)-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
7-hydroxyquinolin-2-one: Lacks the hydroxyethoxy substituent but shares the quinolinone core structure.
7-(2-hydroxypropoxy)-1H-quinolin-2-one: Similar structure with a propoxy group instead of a hydroxyethoxy group.
7-(2-hydroxyethoxy)-1H-pyridin-2-one: Contains a pyridinone ring instead of a quinolinone ring
Uniqueness
The presence of the hydroxyethoxy group at the 7-position of the quinolinone ring imparts unique chemical and biological properties to 7-(2-hydroxyethoxy)-1H-quinolin-2-one. This substituent enhances the compound’s solubility and may improve its interaction with biological targets compared to similar compounds .
Properties
CAS No. |
877969-59-0 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
7-(2-hydroxyethoxy)-1H-quinolin-2-one |
InChI |
InChI=1S/C11H11NO3/c13-5-6-15-9-3-1-8-2-4-11(14)12-10(8)7-9/h1-4,7,13H,5-6H2,(H,12,14) |
InChI Key |
NCPUVKZZEPQEKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















